molecular formula C11H11NO3 B13653689 Ethyl 6-hydroxy-1H-indole-5-carboxylate

Ethyl 6-hydroxy-1H-indole-5-carboxylate

Cat. No.: B13653689
M. Wt: 205.21 g/mol
InChI Key: KMLWKKDDMCQPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydroxy-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Ethyl 6-hydroxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 6-hydroxy-1H-indole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Ethyl 6-hydroxy-1H-indole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-hydroxy-1H-indole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-3-4-12-9(7)6-10(8)13/h3-6,12-13H,2H2,1H3

InChI Key

KMLWKKDDMCQPMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.